2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide
Description
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methoxypropyl group attached to an acetamide backbone
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
HYDCSUMJRBEEJB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-N-(3-methoxypropyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide
- 2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide
- 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide is a chemical compound with notable pharmacological potential. Characterized by its unique molecular structure, it includes a 4-chlorophenyl group and a methoxypropyl substituent attached to an acetamide functional group. This compound has garnered interest in drug development due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
- Molecular Formula : C13H16ClN O2
- Molecular Weight : Approximately 273.78 g/mol
- Structure : The compound features a chloro group, which is known to influence its biological activity and chemical reactivity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties, particularly its anti-inflammatory effects and interaction with cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. Research has demonstrated that derivatives of similar structures can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory process.
- Inhibition of COX Enzymes : The inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay kit. For instance, related compounds showed IC50 values indicating their potency in suppressing COX activity:
- Compound A : IC50 = 19.45 μM (COX-1)
- Compound B : IC50 = 31.4 μM (COX-2)
These findings suggest that this compound may exhibit similar inhibitory effects on these enzymes, contributing to its anti-inflammatory profile.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is crucial for understanding how modifications to the compound's structure can enhance or alter its biological activity. Variations in substituents significantly influence both chemical reactivity and biological efficacy.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide | Bromine instead of chlorine | Potentially different biological activity profile |
| N-(3-methoxypropyl)-2-(4-fluorophenyl)acetamide | Fluorine substituent | Enhanced lipophilicity may affect bioavailability |
| 2-(4-nitrophenyl)-N-(3-methoxypropyl)acetamide | Nitro group increases electron-withdrawing ability | May exhibit different pharmacological properties |
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound. For instance:
- Study on Pyrimidine Derivatives : A review summarized the synthesis and anti-inflammatory effects of various pyrimidine derivatives, some of which were found to possess significant inhibitory action against COX enzymes, with IC50 values ranging from 19 to 42 μM .
- In Vivo Analysis : In vivo studies demonstrated that certain derivatives exhibited similar anti-inflammatory effects to established drugs like celecoxib, indicating the potential for developing new therapeutic agents based on the core structure of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
